Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate
Description
Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring fused with a 2-chloropyrimidine moiety and an ethyl ester group. Its synthesis typically involves coupling reactions between azetidine-3-carboxylate derivatives and chloropyrimidine intermediates, followed by hydrolysis and amidation steps . The strained azetidine ring confers unique conformational properties, while the 2-chloro substituent on the pyrimidine ring enhances electrophilicity, making it reactive in cross-coupling reactions.
Properties
IUPAC Name |
ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-16-9(15)7-5-14(6-7)8-3-4-12-10(11)13-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIQXNXNAVXQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound serves as a key building block for the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer.
- Its structural characteristics may enhance the bioavailability and efficacy of drug candidates.
-
Biological Activity
- Antimicrobial Properties : Preliminary studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Research has shown that it can induce apoptosis in cancer cells, making it a candidate for further development in oncology.
-
Materials Science
- The compound can be utilized in developing novel materials with unique properties, such as improved thermal stability and resistance to degradation.
The following table summarizes key findings regarding the biological activity of Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics.
Recent Research Findings
Recent studies have further elucidated the pharmacokinetic and pharmacodynamic properties of this compound:
- Pharmacokinetics : The compound exhibited favorable bioavailability with an oral absorption rate of approximately 31.8% following administration in animal models.
- Toxicity Profile : Toxicological assessments revealed no acute toxicity at doses up to 2000 mg/kg in rodent models, suggesting a safe therapeutic window for further development.
Mechanism of Action
The mechanism by which Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in nucleotide metabolism.
Pathways: It may inhibit or activate specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Piperidine and Pyrrolidine Analogs
Ethyl 1-(2-Chloropyrimidin-4-yl)Piperidine-3-Carboxylate
- Structure : Replaces the azetidine ring with a six-membered piperidine ring.
- Key Differences :
- Ring Strain : The piperidine ring is less strained, offering greater conformational flexibility compared to azetidine .
- Physical Properties : Higher molar mass (269.73 g/mol vs. ~255.69 g/mol for azetidine analog) and boiling point (422.5°C vs. ~410°C predicted for azetidine) due to increased molecular size .
- Bioactivity : Piperidine derivatives often exhibit improved metabolic stability but reduced binding affinity in some enzyme targets due to decreased ring rigidity .
Ethyl 1-(6-Chloropyrimidin-4-yl)Azetidine-3-Carboxylate
- Structure : Chlorine substituent at the 6-position of the pyrimidine ring instead of the 2-position.
- Synthetic Accessibility: 6-Chloro isomers may require alternative synthetic routes compared to 2-chloro derivatives .
Ethyl 1-(6-Chloropyrimidin-4-yl)Pyrrolidine-3-Carboxylate
- Structure : Five-membered pyrrolidine ring instead of azetidine.
- Key Differences :
Comparison with Thietane- and Pyrazole-Containing Analogs
Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate
- Structure : Features a sulfur-containing thietane ring instead of azetidine.
- Key Differences :
Ethyl 1-(3-Chloropyridin-2-yl)-5-Methyl-1H-Pyrazole-4-Carboxylate
- Structure : Pyrazole ring replaces azetidine, with a chloropyridine substituent.
- Key Differences :
Data Table: Structural and Physical Properties
*Predicted values based on piperidine analog and computational models.
Biological Activity
Ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies indicate that it may act as an inhibitor of certain phospholipases, affecting lipid signaling pathways crucial for various physiological processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Research has demonstrated that modifications to the azetidine ring and substituents on the pyrimidine can significantly influence potency and selectivity.
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes. For instance, a study reported an IC50 value indicating potent inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in lipid metabolism.
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds related to this compound exhibited neuroprotective effects in models of neurodegeneration, potentially through modulation of lipid signaling pathways associated with inflammation and cell survival .
- Antitumor Activity : Another investigation highlighted its potential as an antitumor agent, showing promising results in reducing tumor growth in xenograft models when combined with standard chemotherapy agents .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of ethyl 1-(2-chloropyrimidin-4-yl)azetidine-3-carboxylate typically involves:
- Formation or functionalization of the azetidine ring , often starting from azetidine derivatives or azetidine-3-carboxylate esters.
- Nucleophilic aromatic substitution (S_NAr) on 2-chloropyrimidine derivatives, where the azetidine nitrogen acts as the nucleophile attacking the pyrimidine ring.
- Use of base-mediated coupling reactions in polar aprotic solvents to facilitate the substitution.
- Purification through crystallization or chromatographic methods.
Detailed Preparation Methods
Nucleophilic Aromatic Substitution on 2-Chloropyrimidine
The key step is the nucleophilic substitution of the chlorine atom at the 2-position of the pyrimidine ring by the azetidine nitrogen. This is typically performed under mild to moderate heating in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), with bases like cesium carbonate or potassium carbonate to deprotonate the azetidine nitrogen and enhance nucleophilicity.
Example conditions : Reaction of ethyl azetidine-3-carboxylate (or its N-protected variant) with 2,4-dichloropyrimidine or 2-chloropyrimidine-4-yl derivatives in DMF at 20–80 °C with cesium carbonate as base, stirring for 12–24 hours.
The reaction typically yields the desired product in moderate to good yields (60–90%), depending on the substrate purity and reaction time.
Use of Protective Groups and Subsequent Deprotection
Protecting groups such as tert-butoxycarbonyl (Boc) or carbamate groups are often employed on the azetidine nitrogen to control reactivity during multi-step syntheses. After coupling, these groups are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine product.
Representative Synthetic Procedure
Reaction Optimization and Selectivity
Base choice : Cesium carbonate is preferred for its strong basicity and solubility in organic solvents, enhancing nucleophilicity of azetidine nitrogen.
Solvent : DMF is widely used due to its high polarity and ability to dissolve both inorganic bases and organic substrates.
Temperature : Mild heating (20–80 °C) balances reaction rate and minimizes side reactions such as hydrolysis or decomposition.
Reaction time : Typically 12–24 hours to ensure complete conversion without overreaction.
Purity and yield : Optimized conditions yield products with >85% isolated yield and high purity (>99%), suitable for further pharmaceutical or chemical applications.
Research Findings and Comparative Analysis
| Preparation Aspect | Method 1: Direct S_NAr | Method 2: Protected Azetidine Route | Method 3: Alternative Coupling |
|---|---|---|---|
| Starting materials | Ethyl azetidine-3-carboxylate + 2-chloropyrimidine | Boc-protected azetidine + chloropyrimidine | Palladium-catalyzed cross-coupling (less common) |
| Reaction conditions | Base (Cs2CO3), DMF, 20–30 °C, 12–24 h | Similar with additional deprotection step | Pd catalyst, ligands, higher temperature |
| Yield | 83–90% | 75–85% (due to additional steps) | Variable, often lower for this substrate |
| Purity | >99% after purification | >98% after deprotection | Depends on catalyst and conditions |
| Advantages | Simplicity, high yield | Control over selectivity | Useful for complex substitutions |
| Disadvantages | Possible side reactions if unprotected | Extra steps increase time and cost | More complex setup, costlier catalysts |
Summary Table of Key Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Base | Cesium carbonate (2 equiv) | Enhances nucleophilicity, improves yield |
| Solvent | N,N-Dimethylformamide (DMF) | Good solubility, facilitates S_NAr |
| Temperature | 20–80 °C | Balances reaction rate and stability |
| Reaction time | 12–24 hours | Ensures complete substitution |
| Purification | Filtration, crystallization, chromatography | Achieves high purity (>99%) |
| Yield | 83–90% | High efficiency synthesis |
Additional Notes
The synthesis of this compound is often part of multi-step syntheses for pharmaceutical intermediates, requiring careful control of stereochemistry and purity.
Alternative synthetic routes involving palladium-catalyzed cross-coupling have been reported but are less common due to cost and complexity.
The reaction conditions and purification methods are scalable, making the synthesis suitable for industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
